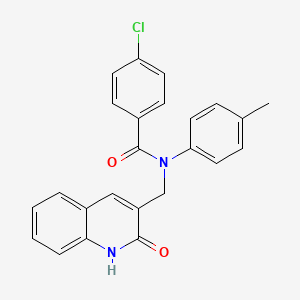
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CQBA is a benzamide derivative that has been synthesized using various methods and has been found to have diverse biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood, but it has been found to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the expression of various proteins, including cyclin D1, Bcl-2, and COX-2, which are involved in cell proliferation and survival. This compound has also been found to induce the expression of p53, a tumor suppressor protein, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the replication of dengue virus and Zika virus by inhibiting the activity of viral protease.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has some limitations, including its instability in acidic conditions and its low bioavailability.
Orientations Futures
There are several future directions for the research of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to understand how it inhibits the activity of various enzymes. Additionally, future research could focus on improving the stability and bioavailability of this compound to enhance its therapeutic potential.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties and has diverse biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of triethylamine to form 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with p-toluidine in the presence of sodium hydride to form the final product, this compound.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to have antiviral activity against dengue virus and Zika virus. Additionally, this compound has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-12-21(13-7-16)27(24(29)17-8-10-20(25)11-9-17)15-19-14-18-4-2-3-5-22(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUIGIPJYBXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


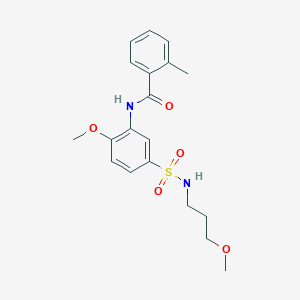
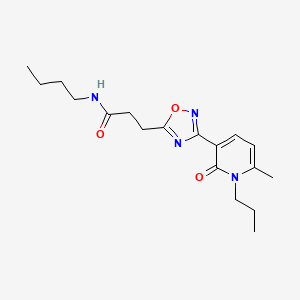
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)

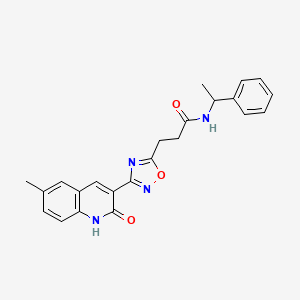
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)


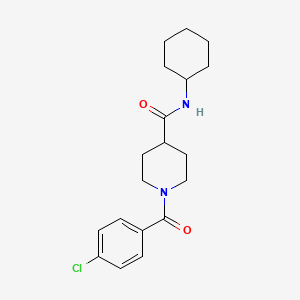
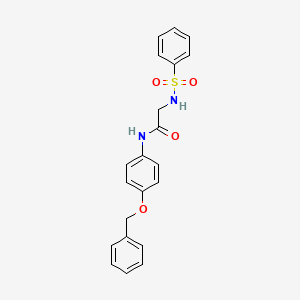

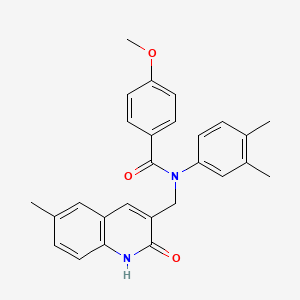
![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)